2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-pyridinylmethyl)acetamide
Description
The compound 2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-pyridinylmethyl)acetamide is a pyridazinyl acetamide derivative characterized by a 2-fluorophenyl substituent at the pyridazine ring and a 4-pyridinylmethyl group attached to the acetamide moiety.
Properties
IUPAC Name |
2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]-N-(pyridin-4-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2/c19-15-4-2-1-3-14(15)16-5-6-18(25)23(22-16)12-17(24)21-11-13-7-9-20-10-8-13/h1-10H,11-12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWHCSAIFMXSJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=NC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-pyridinylmethyl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Formation of the Pyridazinyl Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyridazinyl ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated aromatic compound as the starting material.
Attachment of the Pyridinylmethyl Acetamide Moiety: This step involves the coupling of the pyridazinyl intermediate with a pyridinylmethyl acetamide derivative, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-pyridinylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-pyridinylmethyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(4-pyridinylmethyl)acetamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations
The target compound differs from similar molecules in two primary regions:
Pyridazine Ring Substituent : Position of the fluorine atom on the phenyl group (2-fluorophenyl vs. 4-fluorophenyl or 2-fluoro-4-methoxyphenyl).
Acetamide Side Chain : Nature of the N-substituent (4-pyridinylmethyl vs. indolyl, phenylalkyl, or other heterocycles).
Table 1: Structural and Functional Comparison
A. Fluorophenyl Position
- 2-Fluorophenyl (Target Compound) : The ortho-fluorine may enhance steric hindrance or alter electronic properties compared to para-substituted analogs. This could influence binding to CTSK’s active site, though direct data are lacking.
- 2-Fluoro-4-methoxyphenyl (2N1HIA) : The methoxy group adds electron-donating effects, which may stabilize interactions with hydrophobic pockets in CTSK, contributing to its reported efficacy in suppressing osteoclast differentiation .
B. Acetamide Side Chain
- 4-Pyridinylmethyl (Target Compound) : The pyridine ring may enhance solubility or participate in hydrogen bonding, improving pharmacokinetics compared to bulkier groups.
- 1H-Indol-5-yl (2N1HIA) : The indole moiety’s planar structure likely facilitates π-π stacking with aromatic residues in CTSK, explaining its potent inhibitory activity (IC₅₀ ~50 nM in preclinical models) .
- 4-Phenylbutan-2-yl () : The hydrophobic alkyl chain may reduce solubility but increase membrane permeability, a trade-off common in drug design .
Therapeutic Implications
- 2N1HIA : Demonstrated efficacy in suppressing CTSK expression and osteoclast differentiation, making it a candidate for osteoporosis therapy . Its 2-fluoro-4-methoxyphenyl group and indole side chain are critical for activity.
- Target Compound : The 4-pyridinylmethyl group may offer metabolic stability over 2N1HIA’s indole, which could be prone to oxidative metabolism. However, the absence of a methoxy group might reduce potency.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
